
Dibutyl(diphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(diphenyl)phosphanium chloride is a quaternary phosphonium salt, characterized by the presence of two butyl groups and two phenyl groups attached to a phosphorus atom, with a chloride ion as the counterion. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl(diphenyl)phosphanium chloride can be synthesized through the reaction of dibutylphosphine with diphenylchlorophosphine in the presence of a suitable base. The reaction typically proceeds under mild conditions, with the base facilitating the removal of hydrogen chloride to form the desired phosphonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(diphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Dibutyl(diphenyl)phosphanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of dibutyl(diphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form stable bonds with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved include interactions with nucleophilic centers in organic molecules and coordination with metal ions in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Tributylphosphine: Known for its applications in organic synthesis and as a reducing agent.
Tetraphenylphosphonium chloride: Used in phase-transfer catalysis and as a reagent in organic synthesis.
Uniqueness
Dibutyl(diphenyl)phosphanium chloride is unique due to its specific combination of butyl and phenyl groups, which impart distinct steric and electronic properties. This makes it particularly useful in certain catalytic and synthetic applications where other phosphonium salts may not be as effective.
Propriétés
Numéro CAS |
82867-58-1 |
|---|---|
Formule moléculaire |
C20H28ClP |
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
dibutyl(diphenyl)phosphanium;chloride |
InChI |
InChI=1S/C20H28P.ClH/c1-3-5-17-21(18-6-4-2,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,3-6,17-18H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
WNHNEOOYOXZCTO-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


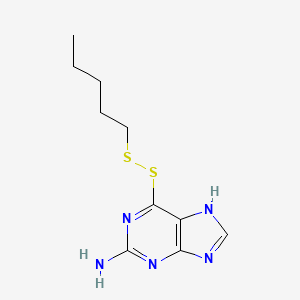
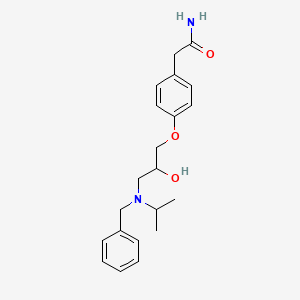
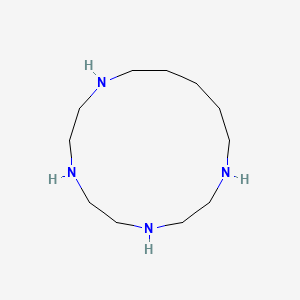
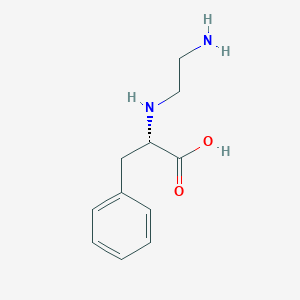
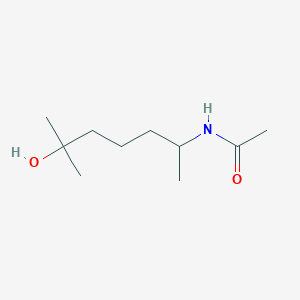
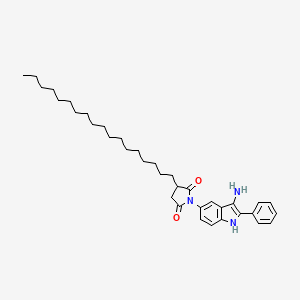
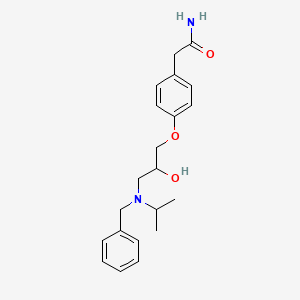

![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
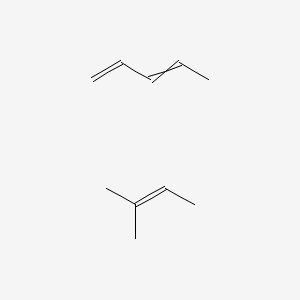
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)

